molecular formula C19H28N2O3 B4050203 6,7-dimethoxy-1-methyl-2-(1-piperidinylacetyl)-1,2,3,4-tetrahydroisoquinoline

6,7-dimethoxy-1-methyl-2-(1-piperidinylacetyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B4050203
M. Wt: 332.4 g/mol
InChI Key: JVMCMUQRNSXOOK-UHFFFAOYSA-N
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Description

6,7-dimethoxy-1-methyl-2-(1-piperidinylacetyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C19H28N2O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.20999276 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Potential

Researchers have explored derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for their anticonvulsant properties. A study demonstrated that certain derivatives exhibited significant anticonvulsant activity in animal models of epilepsy. These findings suggest potential applications in the development of new treatments for epilepsy (Gitto et al., 2010; Gitto et al., 2006).

Synthesis and Derivatives for Alkaloid Production

The compound has also been used as a starting material for the synthesis of various alkaloids. For instance, its enantioselective synthesis has enabled the production of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, indicating its versatility as a precursor in the synthesis of complex natural products (Blank & Opatz, 2011).

Cardiovascular Research

In cardiovascular research, derivatives of this compound have been studied for their potential to inhibit the If channel, a current in the sinus node of the heart. Such studies are crucial for developing new therapeutic agents for conditions like stable angina and atrial fibrillation (Umehara et al., 2009).

Novel Derivatives Synthesis

The chemical structure of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been manipulated to create novel derivatives with potential biological activities. For example, the synthesis of new derivatives containing pyridine, pyrimidine, and triazole ortho-fused to the isoquinoline moiety has been reported, showcasing the adaptability of this compound in medicinal chemistry (Hassaneen et al., 2012).

Pharmacological Evaluations

Further pharmacological evaluations have led to the identification of specific derivatives as potential bradycardic agents, which can slow down heart rate, indicating the compound's significance in the development of cardiovascular drugs (Kubota et al., 2003).

Properties

IUPAC Name

1-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-14-16-12-18(24-3)17(23-2)11-15(16)7-10-21(14)19(22)13-20-8-5-4-6-9-20/h11-12,14H,4-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMCMUQRNSXOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C(=O)CN3CCCCC3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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